An In-depth Technical Guide to 3-(2-Thienyl)acrylic Acid: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 3-(2-Thienyl)acrylic Acid: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Thienyl)acrylic acid is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a thiophene ring conjugated with an acrylic acid moiety, imparts it with valuable chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 3-(2-Thienyl)acrylic acid. Furthermore, it delves into its emerging role in drug discovery, particularly as a scaffold for the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a key target in neurodegenerative diseases and other pathologies.
Chemical Properties and Structure
3-(2-Thienyl)acrylic acid, also known as 2-Thiopheneacrylic acid, is a yellow, solid crystalline compound.[1] It is characterized by the presence of both a thienyl group and an acrylic acid functional group.[1] The compound is sparingly soluble in water.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(2-Thienyl)acrylic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₂S | |
| Molecular Weight | 154.19 g/mol | |
| Melting Point | 145-148 °C | [2] |
| pKa | 4.34 ± 0.10 (Predicted) | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Appearance | Yellow solid | [1] |
Structural Information
The structural identifiers for 3-(2-Thienyl)acrylic acid are provided in Table 2.
| Identifier | Value | Reference |
| IUPAC Name | (2E)-3-(thiophen-2-yl)prop-2-enoic acid | [3] |
| CAS Number | 1124-65-8 | [2][4] |
| SMILES String | O=C(O)/C=C/c1cccs1 | |
| InChI Key | KKMZQOIASVGJQE-ONEGZZNKSA-N |
Spectroscopic Data
The structural characterization of 3-(2-Thienyl)acrylic acid is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 12.0 | Singlet | -COOH |
| 7.84 - 7.78 | Multiplet | Thiophene H |
| 7.26 - 7.22 | Multiplet | Thiophene H |
| 6.52 | Doublet | =CH- |
| 5.96 | Doublet | =CH- |
Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. Data is representative.
Table 4: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 162.6 | C=O |
| 146.6 | =CH- |
| 137.1 | Thiophene C |
| 135.1 | Thiophene C |
| 128.5 | Thiophene C |
| 115.7 | =CH- |
| 99.3 | Thiophene C |
Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. Data is representative based on similar structures.[5]
Infrared (IR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in the molecule.
Table 5: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| 1715 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1640 - 1600 | Medium | C=C stretch (Alkenyl and Thiophene) |
| 1420 - 1380 | Medium | C-O-H bend |
| 980 - 960 | Strong | =C-H bend (trans-alkene) |
Note: Specific peak positions may vary. Data is representative based on the functional groups present.[6][7]
Experimental Protocols
Synthesis of 3-(2-Thienyl)acrylic acid via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids and their derivatives. This protocol outlines the synthesis of 3-(2-Thienyl)acrylic acid from 2-thiophenecarboxaldehyde and malonic acid.
Materials:
-
2-Thiophenecarboxaldehyde
-
Malonic acid
-
Pyridine (solvent and base)
-
Piperidine (catalyst)
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in pyridine.
-
To this solution, add 2-thiophenecarboxaldehyde (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Filter the crude product using a Büchner funnel and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 3-(2-Thienyl)acrylic acid.
-
Dry the purified crystals under vacuum.
Caption: Synthesis workflow for 3-(2-Thienyl)acrylic acid.
Biological Relevance and Drug Development
3-(2-Thienyl)acrylic acid and its derivatives have garnered significant interest in the field of drug discovery. Notably, they have been utilized in the synthesis of novel benzothiazepinones, which act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[2][8]
GSK-3β Signaling Pathway and Inhibition
GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[9][10] Dysregulation of GSK-3β activity is implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[9] In Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[10]
Inhibitors of GSK-3β are therefore considered promising therapeutic agents. The Wnt/β-catenin signaling pathway is a key regulator of GSK-3β activity. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. The binding of a Wnt ligand to its receptor complex initiates a signaling cascade that leads to the inhibition of GSK-3β. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes. Small molecule inhibitors, including derivatives of 3-(2-Thienyl)acrylic acid, can mimic the effect of the Wnt signaling pathway by directly inhibiting GSK-3β activity.
Caption: Inhibition of GSK-3β by a 3-(2-Thienyl)acrylic acid derivative.
Conclusion
3-(2-Thienyl)acrylic acid is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of biologically active molecules. This guide has provided a detailed overview of its chemical and structural properties, a practical protocol for its synthesis, and an insight into its relevance in the context of GSK-3β inhibition for drug development. Further research into the derivatives of 3-(2-Thienyl)acrylic acid holds promise for the discovery of novel therapeutics for a range of diseases.
References
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- 5. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
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